[(3-Chlorophenyl)methyl](2-ethylbutyl)amine
Description
(3-Chlorophenyl)methylamine is a secondary amine featuring a 3-chlorophenylmethyl group and a branched 2-ethylbutyl substituent. The 3-chlorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the 2-ethylbutyl chain contributes to lipophilicity and steric bulk.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-ethylbutan-1-amine |
InChI |
InChI=1S/C13H20ClN/c1-3-11(4-2)9-15-10-12-6-5-7-13(14)8-12/h5-8,11,15H,3-4,9-10H2,1-2H3 |
InChI Key |
FJTNVTQUBZMDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 2-ethylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (3-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
(3-Chlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Aryl and Alkyl Substituents
Table 1: Structural Comparison of Selected Amines
| Compound Name | Aryl Group | Alkyl/Other Group | Molecular Weight | Key Features |
|---|---|---|---|---|
| (3-Chlorophenyl)methylamine | 3-Chlorophenyl | 2-Ethylbutyl | ~229.7* | High lipophilicity, branched alkyl chain |
| (3-Chloro-2-fluorophenyl)methylamine | 3-Chloro-2-fluorophenyl | 3-Methylbutyl | 229.72 | Additional fluorine enhances polarity |
| [(3-Chlorophenyl)methyl][2-(2-fluorophenyl)ethyl]amine | 3-Chlorophenyl | 2-(2-Fluorophenyl)ethyl | 263.74 | Aromatic fluorination increases stability |
| {[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine | 4-(3-Chlorophenyl)-3-methylphenyl | Ethyl | -† | Extended aromatic system, methyl substituent |
| (3-chlorophenyl)(pyridin-2-yl)methylamine | 3-Chlorophenyl-pyridyl | Methyl | 232.71 | Heteroaromatic incorporation (pyridine) |
*Estimated based on analogous structures.
Key Observations :
- Halogen Effects : The addition of fluorine in and increases electronegativity and metabolic stability compared to the parent chlorine-only compound.
- Branching vs.
- Heteroaromatic Integration : Pyridine-containing analogues (e.g., ) exhibit enhanced hydrogen-bonding capacity, influencing solubility and target specificity .
Reactivity Differences :
- The 3-chlorophenyl group directs electrophilic substitution to the para position, whereas fluorinated analogues (e.g., ) resist further halogenation due to fluorine's strong electron-withdrawing effects .
- Piperazine derivatives (e.g., ) exhibit higher nucleophilicity at the secondary amine compared to the target compound’s tertiary amine structure.
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Weight | Boiling Point (°C) | Solubility (LogP)‡ | Stability Notes |
|---|---|---|---|---|
| (3-Chlorophenyl)methylamine | ~229.7 | 280–300* | ~3.5 | Stable under inert conditions |
| (3-Chloro-2-fluorophenyl)methylamine | 229.72 | Not reported | ~3.2 | Sensitive to strong acids/bases |
| (3-chlorophenyl)methylamine | 181.66 | Not reported | ~2.8 | Reactive due to allyl group |
‡LogP estimated via fragment-based methods (e.g., ClogP).
Biological Activity
(3-Chlorophenyl)methylamine is an organic compound classified as an amine, characterized by its unique structure that includes a chlorophenyl group and a 2-ethylbutyl chain. Its molecular formula is , with a molecular weight of approximately 225.76 g/mol. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.
Chemical Structure
The compound features a distinctive arrangement of functional groups, which contributes to its biological properties. The IUPAC name is N-[(3-chlorophenyl)methyl]-2-ethylbutan-1-amine. This structure can influence its interaction with biological targets, such as receptors and enzymes.
Biological Activity Overview
Research indicates that (3-Chlorophenyl)methylamine may interact with various biological targets, potentially modulating their activity. Preliminary studies suggest that it may bind to specific receptors or enzymes, leading to alterations in their function. However, detailed mechanistic studies are still required to fully understand its biological effects.
- Receptor Binding : The compound may exhibit affinity for certain receptors, which could lead to physiological changes.
- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of (3-Chlorophenyl)methylamine with structurally similar compounds reveals insights into its unique biological activity:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| (3-Chlorophenyl)methylamine | C13H14ClN | Lacks the ethylbutyl group; simpler structure |
| (4-Chlorophenyl)methyl(2-ethylbutyl)amine | C13H20ClN | Chlorine located at the para position on phenyl |
| (3-Bromophenyl)methyl(2-ethylbutyl)amine | C13H20BrN | Bromine substitution instead of chlorine |
| (3-Chloro-4-fluorophenyl)methyl(2-ethylbutyl)amine | C13H20ClFN | Contains both chloro and fluoro substituents |
The variations in substituents significantly influence the chemical reactivity and biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
